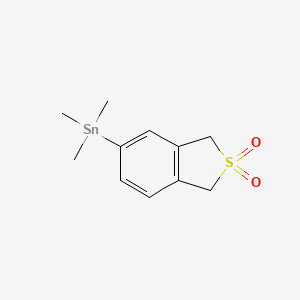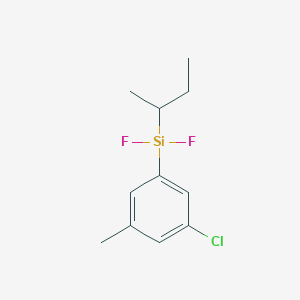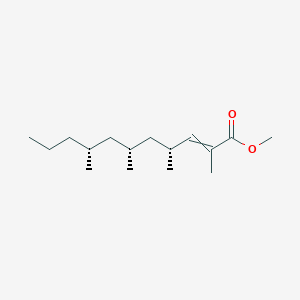
Methyl (4R,6R,8R)-2,4,6,8-tetramethylundec-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (4R,6R,8R)-2,4,6,8-tetramethylundec-2-enoate is a complex organic compound with the molecular formula C15H28O2. This compound is characterized by its unique structure, which includes multiple methyl groups and a double bond. It is often used in various chemical and industrial applications due to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4R,6R,8R)-2,4,6,8-tetramethylundec-2-enoate typically involves the esterification of the corresponding acid with methanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reactants and optimized reaction conditions ensures the consistent production of the compound on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (4R,6R,8R)-2,4,6,8-tetramethylundec-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl (4R,6R,8R)-2,4,6,8-tetramethylundec-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism by which Methyl (4R,6R,8R)-2,4,6,8-tetramethylundec-2-enoate exerts its effects involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may then participate in further biochemical reactions. The compound’s multiple methyl groups and double bond also contribute to its reactivity and interaction with enzymes and other proteins.
Vergleich Mit ähnlichen Verbindungen
Methyl (4R,6R,8R)-2,4,6,8-tetramethylundec-2-enoate can be compared with other similar compounds such as:
Methyl (2R,4R,6R,8R)-2,4,6,8-tetramethyldecanoate: This compound has a similar structure but lacks the double bond present in this compound.
Methyl (2R,4R,6R,8R)-2,4,6,8-tetramethyloctacosanoic acid methyl ester: This compound has a longer carbon chain and different physical properties.
The uniqueness of this compound lies in its specific arrangement of methyl groups and the presence of a double bond, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
872729-71-0 |
|---|---|
Molekularformel |
C16H30O2 |
Molekulargewicht |
254.41 g/mol |
IUPAC-Name |
methyl (4R,6R,8R)-2,4,6,8-tetramethylundec-2-enoate |
InChI |
InChI=1S/C16H30O2/c1-7-8-12(2)9-13(3)10-14(4)11-15(5)16(17)18-6/h11-14H,7-10H2,1-6H3/t12-,13-,14-/m1/s1 |
InChI-Schlüssel |
NUIYKITVEWTIBX-MGPQQGTHSA-N |
Isomerische SMILES |
CCC[C@@H](C)C[C@@H](C)C[C@@H](C)C=C(C)C(=O)OC |
Kanonische SMILES |
CCCC(C)CC(C)CC(C)C=C(C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}thiomorpholin-3-one](/img/structure/B12609411.png)
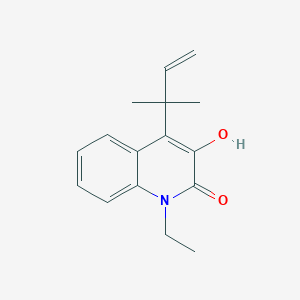
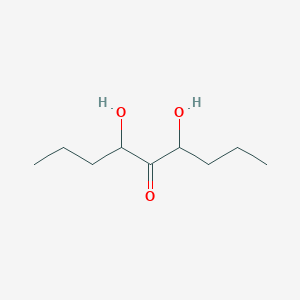
![6-[(2-nitrophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12609430.png)

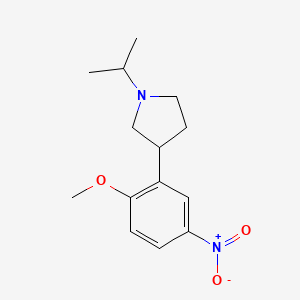
![6-(4-Aminophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12609451.png)
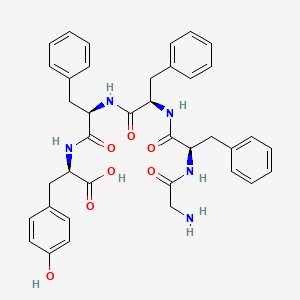
![6-[2-(1,2-Oxazol-5-yl)ethenyl]-1,2,3,4-tetrahydropyridine](/img/structure/B12609463.png)
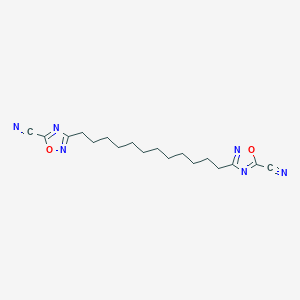
![3-[4-[(3-fluorophenyl)methoxy]phenyl]-N,2-dimethylprop-2-enamide](/img/structure/B12609470.png)
![Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-pyrazinyl-](/img/structure/B12609473.png)
